![molecular formula C18H19N3O3S2 B2717289 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide CAS No. 1396892-77-5](/img/structure/B2717289.png)
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis and properties of compounds with structural similarities, focusing on cyclization reactions, sulfonyl group modifications, and the synthesis of heterocyclic compounds. For instance, studies on cyclodehydration using the Burgess reagent have opened new pathways for synthesizing N-bridged bicyclic pyridines, including pyrrolo-, imidazo-, and triazolopyridines, under mild and neutral conditions, highlighting a methodological advancement for creating complex heterocyclic systems with potential biological activities (Li et al., 2008).
Medicinal Chemistry and Pharmacological Applications
In medicinal chemistry, the focus has been on the development of compounds targeting specific biological pathways, with several studies highlighting the potential of sulfonylamide derivatives as inhibitors in cancer research and as antibacterial agents. For example, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects, with certain derivatives demonstrating potent antiproliferative activities and reduced toxicity, suggesting their utility as effective anticancer agents (Xiao-meng Wang et al., 2015).
Herbicide Development
Triazolopyrimidine sulfonanilides, including compounds with modifications to sulfonyl groups similar to the query compound, have been investigated as acetohydroxyacid synthase inhibitors, a class of herbicides. Research into new triazolopyrimidine sulfonanilide compounds aims to find entities with high herbicidal activity and favorable environmental profiles, such as faster degradation rates in soil. This research underscores the compound's potential application in developing new herbicides with improved performance and environmental compatibility (Chao-Nan Chen et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-17(9-6-13-4-2-1-3-5-13)20-18-19-15-10-11-21(12-16(15)25-18)26(23,24)14-7-8-14/h1-6,9,14H,7-8,10-12H2,(H,19,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPKIVUPOFHCY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)
![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)

![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)
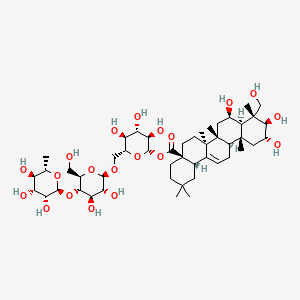
![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)
![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)
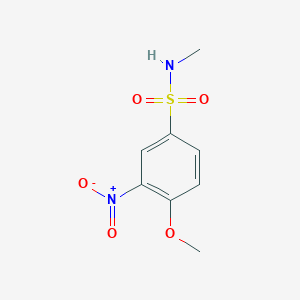
![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)
![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)
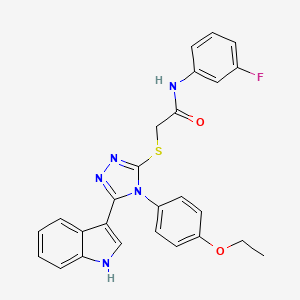
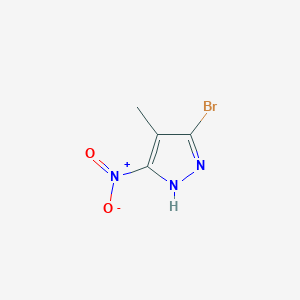
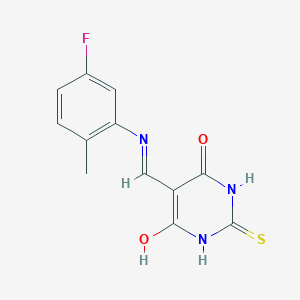
![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)